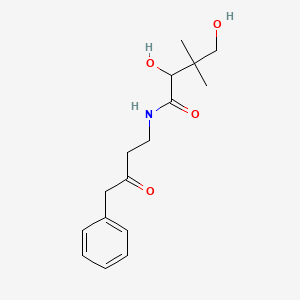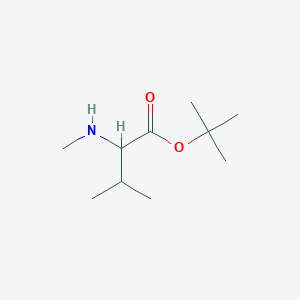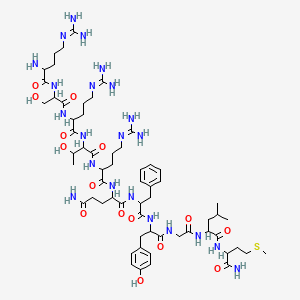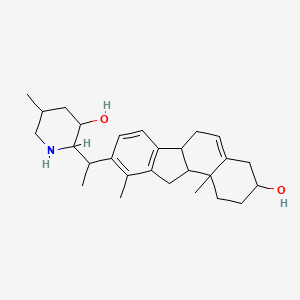![molecular formula C70H49MnN2O4 B13395915 Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)
Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a complex manganese compound. Manganese, a transition metal, is known for its diverse oxidation states and ability to form various coordination complexes. This particular compound features a manganese ion in the +3 oxidation state, coordinated with a ligand system that includes naphthalene and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+) complexes typically involves the reaction of manganese(II) salts with appropriate ligands under oxidative conditions. For this compound, the ligand system is likely synthesized first, followed by coordination with manganese(II) acetate. The reaction may require an oxidizing agent to convert manganese(II) to manganese(III).
Industrial Production Methods
Industrial production of such complexes would involve large-scale synthesis of the ligand, followed by coordination with manganese salts. The process would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(3+) complexes can undergo various types of reactions, including:
Oxidation-Reduction: Manganese(3+) can be reduced to manganese(2+) or oxidized to manganese(4+).
Ligand Substitution: Ligands in the coordination sphere can be replaced by other ligands.
Coordination Reactions: Formation of new coordination complexes with different ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions. For example, reduction might yield manganese(2+) complexes, while ligand substitution could produce new manganese(3+) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Manganese(3+) complexes are studied for their catalytic properties in oxidation reactions, such as the oxidation of organic substrates.
Biology
These complexes can mimic the activity of certain metalloenzymes, making them useful in studying enzyme mechanisms.
Medicine
Manganese complexes are explored for their potential as MRI contrast agents and in radiopharmaceuticals.
Industry
They are used in the synthesis of fine chemicals and as catalysts in various industrial processes.
Mécanisme D'action
The mechanism by which manganese(3+) complexes exert their effects often involves redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. The specific ligand environment can influence the reactivity and selectivity of these complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese(3+) acetylacetonate
- Manganese(3+) porphyrin complexes
- Manganese(3+) salen complexes
Uniqueness
The unique ligand system in Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate provides distinct electronic and steric properties, potentially leading to unique reactivity and applications compared to other manganese(3+) complexes.
Propriétés
Formule moléculaire |
C70H49MnN2O4 |
|---|---|
Poids moléculaire |
1037.1 g/mol |
Nom IUPAC |
manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3 |
Clé InChI |
KXEXRGSEABDUME-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid](/img/structure/B13395838.png)
![3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395849.png)
![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)
![3-hydroxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13395858.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)


![N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13395887.png)



![[2-(10,13-Dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13395937.png)
